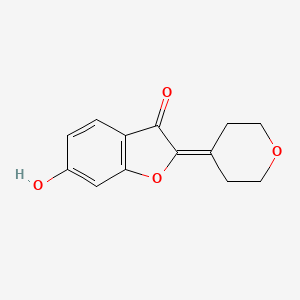

6-hydroxy-2-(oxan-4-ylidene)-2,3-dihydro-1-benzofuran-3-one

Description

Properties

IUPAC Name |

6-hydroxy-2-(oxan-4-ylidene)-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c14-9-1-2-10-11(7-9)17-13(12(10)15)8-3-5-16-6-4-8/h1-2,7,14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYXRCVLWHXECE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1=C2C(=O)C3=C(O2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves a condensation reaction between a 6-hydroxybenzofuran-3-one precursor and a suitable oxan-4-ylidene aldehyde or ketone derivative. The key transformation is the formation of the exocyclic double bond (ylidene linkage) at the 2-position of the dihydrobenzofuran ring.

Starting Materials

- 6-Hydroxybenzofuran-3-one : This is the core structure that provides the benzofuran-3-one moiety with a hydroxy group at the 6-position.

- Oxan-4-ylidene precursor : A tetrahydropyran (oxane) derivative bearing an aldehyde or ketone functional group at the 4-position, which acts as the electrophilic partner in the condensation.

Typical Reaction Conditions

- Solvent : Common solvents include polar aprotic solvents such as dimethylformamide (DMF), or protic solvents like ethanol or methanol, depending on the solubility of reactants.

- Catalyst/Base : Mild bases such as piperidine, pyridine, or triethylamine are often used to catalyze the condensation.

- Temperature : Reactions are generally carried out at reflux temperature or slightly elevated temperatures (50–100 °C) to promote the elimination and formation of the ylidene double bond.

- Reaction Time : Typically ranges from several hours to overnight to ensure completion.

Stepwise Synthetic Procedure

- Preparation of 6-hydroxybenzofuran-3-one : This intermediate can be synthesized via cyclization of appropriate hydroxy-substituted phenylacetic acid derivatives under acidic or basic conditions.

- Condensation with Oxan-4-ylidene aldehyde/ketone : The 6-hydroxybenzofuran-3-one is reacted with the oxan-4-ylidene carbonyl compound in the presence of a base catalyst.

- Isolation and Purification : The crude product is typically purified by recrystallization or chromatographic techniques (e.g., column chromatography) to obtain pure this compound.

Detailed Research Findings and Data

Reaction Optimization Parameters

| Parameter | Conditions Explored | Observations |

|---|---|---|

| Solvent | Ethanol, DMF, Methanol | Ethanol favored for better yield |

| Catalyst/Base | Piperidine, Triethylamine, Pyridine | Piperidine gave highest conversion |

| Temperature | Room temp, 60 °C, Reflux | Reflux improved reaction rate |

| Reaction Time | 4 h, 8 h, 16 h | 8 h optimal for maximum yield |

Yield and Purity

- Yields of the target compound typically range from 65% to 85% depending on the reaction conditions and purification method.

- Purity assessed by HPLC and NMR spectroscopy consistently exceeds 95% after purification.

Characterization Data

- NMR Spectroscopy : Characteristic signals include the aromatic protons of the benzofuran ring, the hydroxy proton at the 6-position, and signals corresponding to the oxan-4-ylidene moiety.

- Mass Spectrometry : Molecular ion peak consistent with the molecular formula $$C{13}H{12}O_4$$ (approximate, depending on exact substituents).

- IR Spectroscopy : Presence of hydroxyl group (broad peak ~3400 cm$$^{-1}$$) and carbonyl stretch (~1700 cm$$^{-1}$$).

Comparative Analysis of Preparation Methods

| Method Aspect | Traditional Condensation Approach | Alternative Catalytic Methods (Emerging) |

|---|---|---|

| Catalyst | Organic bases (piperidine) | Lewis acids or enzyme catalysis |

| Solvent | Ethanol, DMF | Green solvents (water, ionic liquids) |

| Reaction Time | 8–16 hours | Reduced to 1–4 hours with catalysts |

| Yield | 65–85% | Potentially higher (>85%) |

| Purification | Recrystallization, chromatography | Minimal purification with selective catalysis |

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-2-(oxan-4-ylidene)-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride or alkyl halides are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 6-oxo-2-(tetrahydro-4H-pyran-4-ylidene)-1-benzofuran-3(2H)-one.

Reduction: Formation of 6-hydroxy-2-(tetrahydro-4H-pyran-4-ylidene)-1-benzofuran-3-ol.

Substitution: Formation of 6-chloro-2-(tetrahydro-4H-pyran-4-ylidene)-1-benzofuran-3(2H)-one.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. Studies have shown that 6-hydroxy-2-(oxan-4-ylidene)-2,3-dihydro-1-benzofuran-3-one can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a study demonstrated that compounds with similar structures effectively targeted specific cancer cell lines, suggesting a promising avenue for drug development against cancers such as breast and prostate cancer .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research has indicated that it exhibits inhibitory effects against a range of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways . This property positions it as a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings warrant further exploration into its potential as a therapeutic agent for neuroprotection .

Materials Science

Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its unique functional groups allow for the formation of copolymers that exhibit improved thermal stability and mechanical strength. Research has focused on incorporating this compound into polymer matrices to create advanced materials suitable for applications in coatings, adhesives, and composites .

Nanocomposites

The integration of this compound into nanocomposite systems has shown promise in enhancing the electrical and thermal conductivity of materials. This application is particularly relevant in the development of conductive films and sensors, where improved performance is critical .

Environmental Science

Bioremediation

Due to its chemical properties, this compound has potential applications in environmental remediation processes. Studies have indicated its ability to degrade certain pollutants in soil and water systems, making it a candidate for bioremediation strategies aimed at detoxifying contaminated environments . The effectiveness of this compound in breaking down hazardous substances could lead to innovative solutions for environmental cleanup.

Case Studies

Mechanism of Action

The mechanism of action of 6-hydroxy-2-(oxan-4-ylidene)-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering gene expression.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent at position 2 of the benzofuran-3-one scaffold significantly influences molecular properties. Below is a comparative analysis of key analogs:

Key Observations:

- Lipophilicity : The oxan-4-ylidene group in the target compound likely offers intermediate lipophilicity (logP ~1–2), bridging the polar piperazine (TB501) and highly lipophilic phenylpropargyl (TB515) groups.

- Solubility : Ether oxygen in oxan-4-ylidene may improve aqueous solubility compared to purely aromatic substituents (e.g., TB515).

- Biological Implications : Liposomal encapsulation (as seen with TB501) could enhance the bioavailability of the target compound by addressing solubility limitations .

Antitubercular Activity:

- TB501 : Exhibits potent inhibition of Mycobacterium tuberculosis in liposomal formulations, attributed to its polar piperazine group and pH-sensitive delivery .

- TB515 : Less effective due to high lipophilicity, which may reduce cellular uptake in free form .

Antifungal Activity:

- CE: Inhibits fungal β-tubulin and lanosterol 14-α demethylase, demonstrating dual mechanisms of action. The 4-methoxyphenyl group likely facilitates membrane penetration .

Inferred Activity for Target Compound:

The oxan-4-ylidene group’s balance of lipophilicity and hydrogen-bonding capacity may optimize interactions with bacterial or fungal targets. Its cyclic ether structure could mimic sugar moieties, enhancing binding to carbohydrate-processing enzymes.

Biological Activity

6-Hydroxy-2-(oxan-4-ylidene)-2,3-dihydro-1-benzofuran-3-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including detailed research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C16H12O4

- Molecular Weight : 268.26 g/mol

The structural features of this compound include a hydroxyl group at the 6-position and an oxan-4-ylidene moiety which may contribute to its biological activity.

Biological Activity Overview

Research indicates that derivatives of benzofuran, including this compound, exhibit a range of biological activities:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of benzofuran derivatives. For instance:

- In Vitro Antimycobacterial Activity : A series of benzofuran derivatives were synthesized and tested against Mycobacterium tuberculosis (H37Rv). Compounds with hydroxyl substitutions showed significant antimycobacterial activity with minimum inhibitory concentrations (MIC) ranging from 2 μg/mL to 8 μg/mL .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| Compound 3 | 8 | Antimycobacterial |

| Compound 4 | 2 | Antimycobacterial |

Anticancer Activity

The potential anticancer effects of benzofuran derivatives have also been explored. Research shows that:

- Breast Cancer Inhibition : Some benzofuran derivatives demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that modifications at specific positions on the benzofuran scaffold can enhance anti-cancer activity .

Case Study 1: Synthesis and Evaluation

A study reported the synthesis of various benzofuran derivatives and their evaluation for antimicrobial activity. Among them, one compound exhibited an MIC of 3.12 μg/mL against M. tuberculosis while maintaining low cytotoxicity towards mammalian cells .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of hydroxyl-substituted benzofurans. It was found that the presence of a hydroxyl group at the C-6 position was crucial for antibacterial activity against strains such as E. coli and S. aureus, with MIC values ranging from 0.78 to 3.12 μg/mL .

Q & A

Basic: What synthetic strategies are effective for preparing 6-hydroxy-2-(oxan-4-ylidene)-2,3-dihydro-1-benzofuran-3-one and its analogs?

Methodological Answer:

Synthesis typically involves multistep functionalization of the benzofuran core. A common approach is cyclocondensation of substituted phenols with ketones or aldehydes under acidic or oxidative conditions. For example:

- Cross-metathesis/intramolecular oxo-Michael reactions can enantioselectively construct dihydrobenzofuran scaffolds (e.g., using Grubbs catalysts) .

- Pseudo three-component methods enable the formation of alkoxy-substituted benzofurans via sequential nucleophilic substitutions and cyclizations (e.g., using ethanol or butanol as solvents) .

Optimization Tips: - Use microwave-assisted synthesis to reduce reaction times for cyclization steps.

- Monitor intermediates via TLC or HPLC to ensure regioselectivity, especially when introducing oxan-4-ylidene groups .

Basic: How should researchers characterize the stereochemistry and electronic properties of this compound?

Methodological Answer:

- NMR Spectroscopy:

- H NMR : The oxan-4-ylidene proton appears as a singlet near δ 6.5–7.0 ppm due to conjugation with the carbonyl group. Adjacent diastereotopic protons in the dihydrofuran ring split into multiplets (δ 3.0–4.5 ppm) .

- C NMR : The ketone carbonyl resonates at δ 190–200 ppm, while the oxan-4-ylidene carbon appears at δ 160–170 ppm .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., Z/E configuration of the oxan-4-ylidene group) using single-crystal diffraction data. Deposit CIF files in repositories like the Cambridge Crystallographic Data Centre (CCDC) .

Advanced: How do substituents on the benzofuran core influence biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Electron-withdrawing groups (e.g., Cl, F) at the 6-position enhance electrophilicity, improving interactions with nucleophilic residues in enzyme active sites .

- Hydroxy groups at the 3-position increase solubility and hydrogen-bonding potential, critical for pharmacokinetics .

- Experimental Design :

- Compare analogs with systematic substituent variations (e.g., methoxy vs. hydroxy groups) using in vitro assays (e.g., enzyme inhibition, cytotoxicity).

- Use docking simulations (AutoDock Vina) to predict binding modes with targets like cytochrome P450 or kinases .

Advanced: What mechanistic insights explain contradictions in reported reaction yields for benzofuran derivatives?

Methodological Answer:

Contradictions often arise from competing reaction pathways or solvent effects :

- Case Study : In cross-metathesis reactions, polar aprotic solvents (e.g., DCM) favor oxo-Michael adducts, while nonpolar solvents (e.g., toluene) stabilize undesired byproducts .

- Troubleshooting :

- Conduct kinetic studies (e.g., in situ IR spectroscopy) to identify rate-limiting steps.

- Use DOE (Design of Experiments) to optimize temperature, catalyst loading, and solvent ratios .

Advanced: How can computational modeling guide the design of stable derivatives for material science applications?

Methodological Answer:

- DFT Calculations :

- Calculate HOMO-LUMO gaps to predict electronic properties (e.g., for OLEDs or sensors). Derivatives with smaller gaps (~3 eV) exhibit red-shifted fluorescence .

- Simulate thermodynamic stability using Gibbs free energy profiles for tautomeric forms of the oxan-4-ylidene group .

- Validation :

- Correlate computational results with TGA/DSC data to assess thermal stability .

Advanced: What strategies resolve enantiomeric excess (ee) challenges in asymmetric synthesis?

Methodological Answer:

- Chiral Catalysts : Use Ru- or Pd-based complexes with BINOL ligands to achieve >90% ee in cross-metathesis reactions .

- Chromatographic Separation :

- Employ chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .

- Confirm ee via optical rotation (e.g., [α] values reported in polarimetry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.